[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate
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Overview
Description
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate is a complex organic compound that features a propylcarbamic acid esterified with a 2-hydroxyethyl group, which is further substituted with a 1,4-benzodioxan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester typically involves the esterification of propylcarbamic acid with 2-(1,4-benzodioxan-2-yl)-2-hydroxyethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzodioxan moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxan moiety is known to interact with various biological targets, potentially modulating their activity. The ester linkage allows for hydrolysis, releasing the active components that can exert their effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Butylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
Uniqueness
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate is unique due to its specific ester linkage and the presence of the propyl group, which can influence its pharmacokinetic properties and biological activity. The benzodioxan moiety provides a versatile scaffold for further functionalization, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
CAS No. |
13887-60-0 |
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Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate |
InChI |
InChI=1S/C14H19NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h3-6,10,13,16H,2,7-9H2,1H3,(H,15,17) |
InChI Key |
FUTJWOQQAQVKAN-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Canonical SMILES |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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